molecular formula C10H23NO2Si B14306170 CID 53938553

CID 53938553

Cat. No.: B14306170
M. Wt: 217.38 g/mol
InChI Key: LUKTWFMZNXVMEJ-UHFFFAOYSA-N
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Description

4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is an organosilicon compound characterized by the presence of both amine and silyl ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine typically involves the reaction of 4-bromo-1-butanamine with 1,1-diethoxyethane in the presence of a silylating agent such as chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The general reaction scheme is as follows:

4-Bromo-1-butanamine+1,1-Diethoxyethane+Chlorosilane4-[(1,1-Diethoxyethyl)silyl]butan-1-amine\text{4-Bromo-1-butanamine} + \text{1,1-Diethoxyethane} + \text{Chlorosilane} \rightarrow \text{4-[(1,1-Diethoxyethyl)silyl]butan-1-amine} 4-Bromo-1-butanamine+1,1-Diethoxyethane+Chlorosilane→4-[(1,1-Diethoxyethyl)silyl]butan-1-amine

Industrial Production Methods: In an industrial setting, the production of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents or organometallic compounds.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various silyl-substituted derivatives.

Scientific Research Applications

4-[(1,1-Diethoxyethyl)silyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine involves its interaction with various molecular targets. The silyl ether group can protect reactive sites during chemical reactions, while the amine group can participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific reaction pathways.

Comparison with Similar Compounds

  • 4-[(1,1-Dimethoxyethyl)silyl]butan-1-amine
  • 4-[(1,1-Diethoxypropyl)silyl]butan-1-amine
  • 4-[(1,1-Diethoxyethyl)silyl]pentan-1-amine

Uniqueness: 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is unique due to its specific combination of silyl ether and amine functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups.

Properties

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

InChI

InChI=1S/C10H23NO2Si/c1-4-12-10(3,13-5-2)14-9-7-6-8-11/h4-9,11H2,1-3H3

InChI Key

LUKTWFMZNXVMEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(OCC)[Si]CCCCN

Origin of Product

United States

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